2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol
Description
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[(3,5-dimethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-9(2)6-11(5-8)12-10(3)7-13/h8-13H,4-7H2,1-3H3 |
InChI Key |
RGQRJXXBQHAQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC(C)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,5-dimethylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3,5-Dimethylcyclohexylamine and propylene oxide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen, at a temperature range of 50-70°C.
Catalysts: A base catalyst such as sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.
Purification: The crude product is purified by distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle significant quantities of starting materials.
Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and consistent product quality.
Quality Control: Rigorous quality control measures, including NMR, HPLC, and GC analyses, are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as:
Enzyme Inhibitor: Inhibits specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Agonist/Antagonist: Binds to receptors on cell surfaces, either activating or blocking their signaling pathways.
Chemical Probe: Used to investigate the function of specific proteins or nucleic acids in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and commercial differences between 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol and related compounds:
Key Observations:
Positional Isomerism: The 3-((3,5-Dimethylcyclohexyl)amino)propan-1-ol isomer (Ref: 10-F748645) differs only in the amino group’s position (3-carbon vs. 2-carbon). This minor structural variation can significantly alter physicochemical properties. For instance, the 2-amino isomer may exhibit stronger intramolecular hydrogen bonding, affecting solubility and melting points.
Organophosphorus Analogue: The compound 3,5-Dimethylcyclohexyl S-2-diisopropylaminoethyl isopropylphosphonothiolate (CAS: 5441-52-1) incorporates a phosphonothioate ester group, making it distinct from the amino alcohol class. Such phosphorus-containing compounds are often associated with higher reactivity (e.g., chiral catalysis) or regulatory scrutiny due to toxicity profiles .
Physicochemical and Reactivity Implications
- Hydrogen Bonding: The proximity of the amino and hydroxyl groups in the 2-amino isomer likely enhances polarity and water solubility compared to the 3-amino analogue. This could make it more suitable for applications requiring aqueous-phase reactivity.
- Phosphonothiolate Reactivity: The organophosphorus compound’s ester and thiol groups enable participation in phosphorylation reactions, a feature absent in the amino alcohols .
Regulatory and Commercial Considerations
- The discontinued status of 3-((3,5-Dimethylcyclohexyl)amino)propan-1-ol may reflect challenges in synthesis scalability, regulatory compliance, or market viability .
Biological Activity
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol, also known as a cyclohexylamine derivative, is an organic compound with the molecular formula and a molecular weight of 185.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclohexyl ring with dimethyl substitutions at the 3 and 5 positions, an amino group, and a propanol chain. This unique arrangement contributes to its distinct chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets, influencing various cellular processes including:
- Signal Transduction : By binding to receptors, it may initiate or inhibit signaling pathways.
- Metabolic Pathways : It has been suggested that this compound can affect metabolic processes by interacting with key enzymes involved in metabolism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds similar to this one can exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and MRSA isolates. The minimum inhibitory concentrations (MICs) for structurally related compounds suggest potential effectiveness against these pathogens .
- Anti-inflammatory Potential : Some studies have indicated that derivatives of this compound may attenuate lipopolysaccharide-induced NF-κB activation, suggesting anti-inflammatory properties. This is crucial in conditions where inflammation plays a key role .
- Cytotoxicity : In vitro assays have demonstrated that certain concentrations do not exhibit significant cytotoxic effects on cell lines up to 20 μM . This property is essential for considering the compound's safety profile in therapeutic applications.
Research Findings
Recent studies have focused on the biological activity of related compounds and their mechanisms:
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study assessing the compound's effect on inflammatory markers in cell cultures demonstrated a significant reduction in cytokine levels when treated with the compound, indicating its potential as an anti-inflammatory agent.
- Case Study 2 : In antimicrobial testing, derivatives were shown to inhibit growth in resistant bacterial strains at low concentrations, showcasing their utility in treating infections where conventional antibiotics fail.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a substituted cyclohexane precursor. Key steps include:
- Amination : Reacting 3,5-dimethylcyclohexanol with a propanolamine derivative under basic conditions to introduce the amino group.
- Purification : High-purity isolation is achieved via recrystallization (using ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients) .
- Scale-up : Continuous flow reactors are recommended for industrial-scale production to maintain yield and minimize side reactions .
Q. Which analytical techniques are critical for characterizing the structural and chemical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry (e.g., distinguishing 3,5-dimethylcyclohexyl substitution patterns) .
- HPLC-MS : Validates purity (>98%) and detects impurities, particularly residual amines or hydroxylated byproducts .
- X-ray Crystallography : Resolves stereochemical ambiguities (if chiral centers are present) and confirms hydrogen-bonding networks .
Q. What biological activities have been reported for this compound, and how are these activities assessed in vitro?
- Methodological Answer :
- Antimicrobial Assays : Tested via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Enzyme Inhibition : Kinase or protease inhibition is evaluated using fluorogenic substrates and kinetic analysis (IC₅₀ determination) .
- Cellular Uptake : Radiolabeled analogs or fluorescent tagging (e.g., FITC conjugation) quantify intracellular accumulation in mammalian cell lines .
Advanced Research Questions
Q. How does stereochemistry at the amino-propanol moiety influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Stereoisomer Separation : Chiral HPLC or enzymatic resolution (using lipases) isolates enantiomers for individual testing .
- Docking Studies : Molecular modeling (e.g., AutoDock) predicts binding affinity differences between enantiomers to targets like GPCRs or ion channels .
- Kinetic Resolution : Asymmetric synthesis routes (e.g., using chiral catalysts) optimize enantiomeric excess (ee >95%) .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Batch Reproducibility : Compare purity metrics (HPLC, elemental analysis) to rule out synthetic variability .
- Assay Standardization : Use reference compounds (e.g., positive controls like chloramphenicol for antimicrobial tests) to calibrate experimental conditions .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for variables like cell line selection or solvent effects .
Q. What mechanistic insights explain the compound’s interactions with biological nucleophiles (e.g., proteins or DNA)?
- Methodological Answer :
- Electrophilic Reactivity : The amino-propanol group acts as a hydrogen-bond donor, while the dimethylcyclohexyl moiety enhances lipophilicity for membrane penetration .
- Covalent Adduct Formation : Mass spectrometry detects adducts with cysteine residues (e.g., via Michael addition) in proteomic studies .
- Fluorescence Quenching : Stern-Volmer plots quantify binding constants with DNA (e.g., intercalation or minor groove binding) .
Safety and Handling
Q. What protocols ensure safe laboratory handling of this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis or weighing to minimize inhalation risks (TLV: <1 mg/m³) .
- Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
